REACTION_SMILES
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[C:19](=[O:20])([O-:21])[O-:22].[CH2:10]([CH3:11])[O:12][CH:13]([CH2:14][Br:15])[O:16][CH2:17][CH3:18].[CH3:1][O:2][c:3]1[cH:4][c:5]([SH:9])[cH:6][cH:7][cH:8]1.[CH3:25][C:26](=[O:27])[CH3:28].[K+:23].[K+:24]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([S:9][CH2:14][CH:13]([O:12][CH2:10][CH3:11])[O:16][CH2:17][CH3:18])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(CBr)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(S)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
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|
Type
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product
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Smiles
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CCOC(CSc1cccc(OC)c1)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |